1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester is an organic compound with the molecular formula C9H12O3 It is a derivative of cycloheptene, featuring a carboxylic acid group and a ketone group on the seven-membered ring
Vorbereitungsmethoden
The synthesis of 1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester can be achieved through several routes. One common method involves the esterification of 1-Cycloheptene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and influence the activity of enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester can be compared to other similar compounds such as:
1-Cycloheptene-1-carboxylic acid, 6-oxo-, methyl ester: This compound has a similar structure but differs in the position of the ketone group.
1-Cyclohexene-1-carboxylic acid, methyl ester: This compound has a six-membered ring instead of a seven-membered ring, which affects its chemical properties and reactivity.
1,4-Cyclohexadiene-1-carboxylic acid, methyl ester: This compound features a diene system, which introduces additional reactivity due to the presence of conjugated double bonds.
Eigenschaften
CAS-Nummer |
52784-36-8 |
---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
methyl 7-oxocycloheptene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)7-5-3-2-4-6-8(7)10/h5H,2-4,6H2,1H3 |
InChI-Schlüssel |
UNKNYSCZBWOGBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.